molecular formula C21H20N4O2 B3735758 N-benzyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide

N-benzyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No. B3735758
M. Wt: 360.4 g/mol
InChI Key: JSAJNFDLONKIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a benzyl group, a pyrazolopyrimidine ring, and an acetamide group .


Synthesis Analysis

While the specific synthesis route for this compound is not available, it’s likely that it involves the reaction of appropriate precursors under controlled conditions. For instance, similar compounds have been synthesized through reactions involving hydrazonoyl halides .


Molecular Structure Analysis

The compound contains a pyrazolopyrimidine ring, which is a fused ring system with both pyrazole and pyrimidine rings. It also has a benzyl group attached to one of the nitrogen atoms in the ring, and an acetamide group attached to a carbon atom in the ring .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing it .

Future Directions

The future research directions for this compound could include studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-benzyl-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-19(22-12-15-7-3-1-4-8-15)11-17-14-25-20(24-21(17)27)18(13-23-25)16-9-5-2-6-10-16/h1-10,13,17H,11-12,14H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAJNFDLONKIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C(C=NN21)C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.